molecular formula C12H10N4O2 B3056771 3-Amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol CAS No. 74037-32-4

3-Amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol

Cat. No. B3056771
CAS RN: 74037-32-4
M. Wt: 242.23
InChI Key: QDQPFDKWYQPJRB-UHFFFAOYSA-N
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Description

3-Amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits interesting biological and chemical properties that make it a promising candidate for drug development, particularly in the treatment of cancer and other diseases. In

Scientific Research Applications

Scientific Research Applications of 3-Amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol

Tautomerism and Structural Analysis this compound and its derivatives have been studied for their tautomeric structures, which is essential in understanding their chemical behavior and potential applications. Gubaidullin et al. (2014) analyzed the tautomerism of aza heterocycles, focusing on the structural transformation of pyrazolo[4,3-c]pyridin derivatives in crystal and solution, revealing insights into their stability and reactivity (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).

Antibacterial Properties Compounds derived from pyrazolo[4,3-c]pyridine have been evaluated for their antibacterial properties. Maqbool et al. (2014) synthesized and screened various 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, finding some of these compounds to be effective antibacterial agents (Maqbool, Nazeer, Khan, Elliott, Khan, Ashraf, Nasrullah, Arshad, & Munawar, 2014).

Antiproliferative Activity in Cancer Research The antiproliferative activities of pyrazolo[4,3-c]pyridine derivatives have been explored in cancer research. Razmienė et al. (2021) created a library of tetrasubstituted pyrazolo[4,3-c]pyridines, evaluating their effects against various cancer cell lines. Some compounds displayed low micromolar GI50 values, suggesting their potential as antiproliferative agents (Razmienė, Řezníčková, Dambrauskienė, Ostruszka, Kubala, Žukauskaitė, Kryštof, Šačkus, & Arbačiauskienė, 2021).

Synthesis of Novel Heterocycles Research has been conducted on utilizing this compound for the preparation of novel heterocycles, which are of significant pharmaceutical interest. Metwally et al. (2008) used this compound to react with various chemicals, yielding new ring systems that were confirmed through analytical and spectral methods (Metwally, Etman, Gafer, & Khalil, 2008).

properties

IUPAC Name

3-amino-6-hydroxy-2-phenyl-5H-pyrazolo[4,3-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c13-11-10-8(6-9(17)14-12(10)18)15-16(11)7-4-2-1-3-5-7/h1-6,17H,13H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQPFDKWYQPJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C(=N2)C=C(NC3=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30995354
Record name 3-Amino-6-hydroxy-2-phenyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30995354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74037-32-4
Record name 2H-Pyrazolo(4,3-c)pyridine-4,6-diol, 3-amino-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074037324
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Record name MLS002694759
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Record name 3-Amino-6-hydroxy-2-phenyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-phenyl-2H-pyrazolo(4,3-c)pyridine-4,6-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol
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Reactant of Route 6
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